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Compound of Interest

Compound Name: Defluoro dolutegravir

Cat. No.: B15293611 Get Quote

For researchers, scientists, and professionals in drug development, ensuring the purity and

safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed

comparison of "Defluoro dolutegravir," a key impurity of the antiretroviral drug dolutegravir,

with other known process-related and degradation impurities. The information presented herein

is supported by experimental data from published literature to aid in the identification, control,

and understanding of these compounds.

Introduction to Dolutegravir and Its Impurities
Dolutegravir is a highly effective antiretroviral drug belonging to the class of integrase strand

transfer inhibitors (INSTIs).[1] It functions by blocking the HIV integrase enzyme, which is

essential for the replication of the virus.[1] During the synthesis and storage of dolutegravir,

various impurities can arise. These are broadly categorized as process-related impurities

(intermediates or by-products of the synthesis), degradation products (formed under stress

conditions like acid, base, oxidation, heat, or light), and stereoisomers.[2] Regulatory bodies

require the identification and control of these impurities to ensure the quality, safety, and

efficacy of the final drug product.

"Defluoro dolutegravir" refers to a group of impurities where one of the two fluorine atoms on

the 2,4-difluorobenzyl ring of the dolutegravir molecule is absent. This can result in either the 2-

desfluoro or 4-desfluoro impurity.[2][3] Other significant impurities include stereoisomers,

oxidation products, and products of hydrolytic degradation.
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Comparative Analytical Data
The analytical characterization of dolutegravir and its impurities is primarily performed using

reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass

spectrometry (MS) for identification. The following table summarizes analytical data for

Defluoro dolutegravir and other selected impurities based on typical analytical methods.
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Impurity Name
Molecular

Formula

Molecular

Weight ( g/mol )

Typical Mass-

to-Charge Ratio

(m/z) [M+H]⁺

Notes

Dolutegravir C₂₀H₁₉F₂N₃O₅ 419.38 420.1

Active

Pharmaceutical

Ingredient

2-Desfluoro

Dolutegravir
C₂₀H₂₀FN₃O₅ 401.39 402.1

Process-related

impurity

4-Desfluoro

Dolutegravir
C₂₀H₂₀FN₃O₅ 401.39 402.1

Process-related

impurity

Dolutegravir

(R,R)-Isomer
C₂₀H₁₉F₂N₃O₅ 419.38 420.1 Diastereomer

Dolutegravir

Enantiomer

((S,R)-Isomer)

C₂₀H₁₉F₂N₃O₅ 419.38 420.1 Enantiomer

O-Methyl

Dolutegravir
C₂₁H₂₁F₂N₃O₅ 433.41 434.1

Process-related

impurity[1]

Dolutegravir

Hydroxy Impurity
C₂₀H₁₉F₂N₃O₆ 435.38 436.1

Oxidative

degradation

product

DP-1 (Acid

Degradation

Product)

C₂₀H₁₉F₂N₃O₅ 419.38
420.1379

(HRMS)

Identified as N-

(2,4-

difluorobenzyl)-9-

hydroxy-2-(4-

hydroxybutan-2-

yl)-1,8-dioxo-2,8-

dihydro-1H-

pyrido[1,2-

a]pyrazine-7-

carboxamide[4]

[5]
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DP-2 (Oxidative

Degradation

Product)

C₉H₇F₂NO₃ 215.04

214.0319

(HRMS, negative

mode)

Identified as 2-

(2,4difluorobenzy

lamino)-2-

oxoacetic acid[4]

[5]

Experimental Protocols
Accurate detection and quantification of dolutegravir impurities rely on robust analytical

methods. Below are detailed protocols for HPLC and LC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for
Impurity Profiling
This method is designed for the separation of dolutegravir from its process-related and

degradation impurities.

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Column: C8 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[6]

Mobile Phase A: 0.1% trifluoroacetic acid in water.[6]

Mobile Phase B: Methanol.[6]

Gradient Program: A gradient elution is typically used to resolve all impurities. An example

gradient could be:

0-5 min: 30% B

5-25 min: 30% to 90% B

25-30 min: 90% B

30-31 min: 90% to 30% B

31-35 min: 30% B
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Flow Rate: 1.0 mL/min.[6]

Column Temperature: 30 °C.

Detection Wavelength: 240 nm.[6]

Injection Volume: 10 µL.

Sample Preparation: Samples are dissolved in a suitable solvent, such as a mixture of

acetonitrile and water, to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Identification
LC-MS is employed for the definitive identification and structural elucidation of impurities.

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or high-resolution

mass spectrometer (e.g., Q-TOF or Orbitrap).

Column: A reversed-phase column such as an XBridge C18 (50 mm x 2.1 mm).[7]

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid is commonly used.[7]

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for

dolutegravir and its impurities.[7]

Mass Analysis:

Precursor Ion Scan: The mass spectrometer is set to monitor the [M+H]⁺ ions of

dolutegravir (m/z 420.1) and its expected impurities.[7]

Product Ion Scan: Fragmentation of the precursor ions is performed to obtain structural

information. For dolutegravir, major product ions are observed at m/z 277.1, 136.0, and

127.0.[7]

Biological Activity and Cytotoxicity
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While dolutegravir is a potent inhibitor of HIV integrase, the biological activity of its impurities is

not extensively studied. However, some data is available for degradation products. In a study

involving forced degradation of dolutegravir, the resulting degradation products, including DP-1

and DP-2, were found to be non-cytotoxic in an in vitro assay using HepG2 cells.[4][8] There is

limited publicly available information on the anti-HIV activity of Defluoro dolutegravir or other

process-related impurities. It is generally assumed that significant structural modifications, such

as the removal of a fluorine atom, could negatively impact the binding affinity to the HIV

integrase active site.

Visualizations
The following diagrams illustrate the analytical workflow for impurity analysis and the

mechanism of action of dolutegravir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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